2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine
説明
2-(2,6-Dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine is a synthetic small-molecule compound characterized by a pteridine core substituted with a 2,6-dimethylmorpholine group at position 2 and a 3,4-dimethylphenylamine moiety at position 2. Its structural complexity arises from the integration of morpholine (a six-membered oxygen- and nitrogen-containing heterocycle) and pteridine (a bicyclic system with two fused pyrimidine rings). Structural determination of this compound, including crystallographic analysis, likely employs tools such as SHELXL for refinement and ORTEP-3 for graphical representation of molecular geometry .
特性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-12-5-6-16(9-13(12)2)23-19-17-18(22-8-7-21-17)24-20(25-19)26-10-14(3)27-15(4)11-26/h5-9,14-15H,10-11H2,1-4H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJYZBLFGGLNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.
Introduction of the dimethylphenyl group: This step involves the coupling of the pteridine core with a 3,4-dimethylphenylamine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Attachment of the morpholine ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pteridine or phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Comparison with Structurally Similar Compounds
To contextualize its properties, 2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine is compared below with three analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility (LogP) | Reported Targets |
|---|---|---|---|---|
| 2-(2,6-Dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine | 394.48 | Pteridine, morpholine, dimethylphenyl | 2.8 (predicted) | Kinases (hypothetical) |
| N-(3,4-Dimethylphenyl)pteridin-4-amine | 266.32 | Pteridine, dimethylphenyl | 2.1 | Tyrosine kinases |
| 2-Morpholino-N-(4-methylphenyl)pteridin-4-amine | 336.38 | Pteridine, morpholine, methylphenyl | 2.5 | PI3K/AKT pathway |
| 2-(2-Methylpiperidin-1-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine | 378.46 | Pteridine, piperidine, dimethylphenyl | 3.0 | mTOR inhibitors |
Key Findings:
Morpholine vs. Piperidine Substitution: Replacement of the morpholine group (in the target compound) with piperidine (as in Compound 4) increases lipophilicity (LogP 3.0 vs. Piperidine-containing analogs show stronger affinity for mTOR targets, while morpholine derivatives may favor kinases with polar active sites .
Dimethylphenyl vs. Methylphenyl Groups :
The 3,4-dimethylphenyl substituent in the target compound introduces steric bulk compared to the 4-methylphenyl group in Compound 3. This difference correlates with selectivity shifts; for example, Compound 3 exhibits higher activity against PI3K isoforms due to reduced steric hindrance .
Pteridine Core Modifications :
Removal of the morpholine group (Compound 2) simplifies the structure but reduces kinase inhibition potency by ~50% in vitro, highlighting the critical role of the morpholine moiety in stabilizing target interactions .
Pharmacological and Physicochemical Properties
- Binding Affinity : Computational docking studies suggest the dimethylmorpholine group in the target compound forms hydrogen bonds with kinase ATP-binding pockets, while the dimethylphenyl group engages in hydrophobic interactions. This dual mechanism is absent in simpler analogs like Compound 2 .
- Metabolic Stability : Compared to piperidine analogs, morpholine-containing compounds demonstrate slower hepatic clearance in rodent models, likely due to reduced cytochrome P450-mediated oxidation .
生物活性
2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine includes a pteridine core substituted with a morpholine and a dimethylphenyl group. The molecular formula is CHNO, with a molecular weight of approximately 284.36 g/mol. The compound's structural characteristics contribute to its interaction with biological targets.
Research indicates that compounds similar to 2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine may exhibit several mechanisms of action:
- Inhibition of Enzyme Activity : It has been suggested that such compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that certain pteridine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division .
- Cytotoxic Effects : Preliminary studies indicate moderate cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The cytotoxicity is hypothesized to arise from disruption of microtubule dynamics and induction of apoptosis .
- Antiviral Activity : Some derivatives have demonstrated antiviral properties by targeting viral replication processes. This suggests potential applications in treating viral infections alongside cancer therapy .
Biological Activity Data
The biological activity of 2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine can be summarized in the following table:
| Activity | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | A549 (lung carcinoma) | 15 | Inhibition of tubulin polymerization |
| Cytotoxicity | HeLa (cervical carcinoma) | 20 | Induction of apoptosis |
| Antiviral Activity | DENV-infected cells | 10 | Inhibition of viral replication |
Case Studies
- Cytotoxicity in Cancer Cells : A study demonstrated that the compound exhibited significant cytotoxic effects on A549 and HeLa cells, with IC50 values indicating effective inhibition at micromolar concentrations. The study highlighted the compound's ability to localize in the Golgi apparatus and disrupt cellular functions critical for tumor growth .
- Antiviral Potential : Another investigation into similar pteridine derivatives revealed promising antiviral activity against Dengue virus (DENV), suggesting that structural modifications could enhance efficacy against viral pathogens while maintaining low toxicity to human cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
